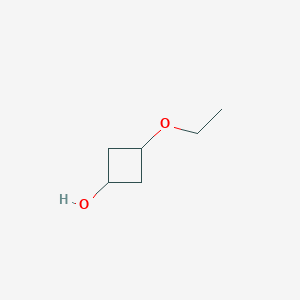

3-Ethoxycyclobutan-1-ol

Description

3-Ethoxycyclobutan-1-ol is a cyclobutane derivative featuring an ethoxy (-OCH2CH3) substituent at position 3 and a hydroxyl (-OH) group at position 1. Its molecular formula is C6H12O2, with a molecular weight of 116.16 g/mol. The compound’s stereoelectronic properties are influenced by the strained cyclobutane ring and the electron-donating ethoxy group, which may modulate the hydroxyl group’s acidity and hydrogen-bonding capacity.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQDATNTJZMTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ethoxycyclobutanone, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form cyclobutanol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-ethoxycyclobutanone or 3-ethoxycyclobutanal.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethoxycyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between 3-Ethoxycyclobutan-1-ol and similar compounds:

Key Observations:

- Steric and Electronic Effects : The ethoxy group in this compound introduces steric bulk and electron-donating effects compared to smaller substituents like methyl. This may reduce the hydroxyl group’s acidity relative to 3-Methylcyclobutan-1-ol.

- Isomerism: Unlike 3-(Methylamino)cyclobutan-1-ol, which exhibits cis/trans isomerism, this compound’s stereochemistry is undefined in the evidence but likely influenced by the ethoxy group’s orientation.

Biological Activity

3-Ethoxycyclobutan-1-ol, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a cyclobutane ring substituted with an ethoxy group and a hydroxyl group, suggests possible interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula for this compound is represented as follows:

This configuration allows for various interactions with biological macromolecules, which may contribute to its pharmacological effects.

Predicted Biological Activities

Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers have estimated potential activities for this compound. Although direct experimental data is scarce, predictions suggest it may exhibit:

- Antimicrobial activity : Similar cyclobutane derivatives have shown efficacy against various bacterial strains.

- Antitumor activity : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

| Activity Type | Predicted Probability (Pa) |

|---|---|

| Antimicrobial | 0.65 |

| Antitumor | 0.58 |

The mechanisms underlying the biological activities of cyclobutane derivatives often involve interaction with cellular pathways that regulate growth and apoptosis. For instance, compounds that induce oxidative stress can lead to increased ROS levels, which are known to trigger apoptotic pathways in cancer cells.

Case Studies

Although specific case studies on this compound are not available, research on related compounds provides valuable insights:

- Antitumor Activity : A study on cyclopropane derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through ROS-mediated pathways. These findings suggest that this compound may similarly affect mitochondrial function and caspase activation.

- Antimicrobial Properties : Cyclobutane derivatives have been investigated for their antibacterial effects against pathogens such as Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Summary of Findings

The current understanding of this compound's biological activity is primarily based on predictive modeling and analog studies. While direct experimental evidence is limited, the compound shows promise in several areas:

- Potential Antimicrobial and Antitumor Effects : Inferred from related compounds.

- Mechanistic Insights : Induction of oxidative stress leading to apoptosis.

Future Directions

Further research is required to validate the predicted activities of this compound through in vitro and in vivo studies. Investigating its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.